1-Fluoro-2-iodo-4-isobutoxybenzene
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Overview
Description
1-Fluoro-2-iodo-4-isobutoxybenzene is an organic compound with the molecular formula C10H12FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and isobutoxy groups
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-4-isobutoxybenzene typically involves electrophilic aromatic substitution reactions One common method is the halogenation of a benzene derivative, where the benzene ring undergoes substitution reactions with halogens in the presence of a catalystThe isobutoxy group can be introduced via alkylation reactions using isobutyl alcohol and a suitable catalyst .
Chemical Reactions Analysis
1-Fluoro-2-iodo-4-isobutoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-2-iodo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and bioactive molecules. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-4-isobutoxybenzene involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the isobutoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-2-iodo-4-isobutoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of an isobutoxy group, which significantly alters its chemical properties and reactivity.
1-Fluoro-4-nitrobenzene: Similar to the previous compound but with a fluorine atom, it exhibits different reactivity patterns due to the presence of the nitro group.
Properties
Molecular Formula |
C10H12FIO |
---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
1-fluoro-2-iodo-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12FIO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
RPNPIXFJVMQMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)F)I |
Origin of Product |
United States |
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